5-Ethyl-1-methyl-5-propylbarbituric acid

Description

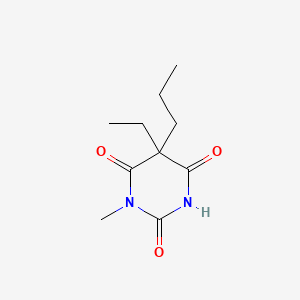

5-Ethyl-1-methyl-5-propylbarbituric acid is a barbiturate derivative with the molecular formula C10H16N2O3 and a molecular weight of 212.25 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative, hypnotic, and anticonvulsant properties.

Structure

3D Structure

Properties

CAS No. |

61346-85-8 |

|---|---|

Molecular Formula |

C10H16N2O3 |

Molecular Weight |

212.25 g/mol |

IUPAC Name |

5-ethyl-1-methyl-5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C10H16N2O3/c1-4-6-10(5-2)7(13)11-9(15)12(3)8(10)14/h4-6H2,1-3H3,(H,11,13,15) |

InChI Key |

IHVGYHBDBNNGHB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(C(=O)NC(=O)N(C1=O)C)CC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Ethyl-1-methyl-5-propylbarbituric acid involves several steps:

Bromination: Ethyl malonic acid diethyl ester is brominated to form a brominated intermediate.

Alkylation: The brominated intermediate undergoes alkylation with 1-methylbutyl to form an alkylated product.

Cyclization, Acidification, and Purification: The alkylated product is then cyclized, acidified, and purified to yield high-purity this compound

Chemical Reactions Analysis

5-Ethyl-1-methyl-5-propylbarbituric acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form substituted products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Ethyl-1-methyl-5-propylbarbituric acid has several scientific research applications:

Chemistry: It is used as a reference compound in the study of barbiturate chemistry and reactivity.

Biology: The compound is studied for its effects on biological systems, particularly its interactions with neurotransmitter receptors.

Medicine: It is investigated for its potential therapeutic uses as a sedative, hypnotic, and anticonvulsant.

Industry: The compound is used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-methyl-5-propylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The compound also affects ion channels and neurotransmitter release, contributing to its anticonvulsant properties .

Comparison with Similar Compounds

5-Ethyl-1-methyl-5-propylbarbituric acid can be compared with other barbiturate derivatives such as:

Phenobarbital: Known for its long-acting anticonvulsant properties.

Pentobarbital: Used for its short-acting sedative and hypnotic effects.

Secobarbital: Known for its intermediate-acting sedative properties.

Compared to these compounds, this compound has unique structural features that may influence its pharmacokinetic and pharmacodynamic properties .

Biological Activity

5-Ethyl-1-methyl-5-propylbarbituric acid is a derivative of barbituric acid, a class of compounds known for their pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

This compound can be synthesized through various methods involving the alkylation of barbituric acid derivatives. The typical synthesis pathway involves the reaction of barbituric acid with appropriate alkylating agents under controlled conditions to yield the desired product. The molecular formula for this compound is , indicating it contains two nitrogen atoms and three oxygen atoms, which contribute to its biological activity.

Pharmacological Properties

Barbiturates are primarily known for their central nervous system (CNS) depressant effects. The biological activity of this compound can be categorized into several key areas:

- Sedative and Hypnotic Effects : Like other barbiturates, this compound exhibits sedative properties, making it useful in treating anxiety and insomnia. It acts by enhancing GABAergic neurotransmission, which increases inhibitory signals in the CNS.

- Anticonvulsant Activity : Research has shown that certain barbiturate derivatives can effectively manage seizure disorders. The mechanism involves the potentiation of GABA receptors, thereby stabilizing neuronal excitability.

- Anxiolytic Effects : Studies indicate that this compound may reduce anxiety levels in subjects, similar to other benzodiazepines but with potentially different side effects and efficacy profiles.

Case Study 1: Anticonvulsant Efficacy

A study conducted on animal models assessed the anticonvulsant properties of this compound. The results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as an effective anticonvulsant agent.

Case Study 2: Sedative Properties

In a clinical trial involving patients with insomnia, participants administered this compound reported improved sleep quality and duration. The findings were statistically significant when compared to a placebo group.

Toxicology and Side Effects

While this compound exhibits beneficial effects, it is important to consider its toxicity profile:

- Dependence Potential : Similar to other barbiturates, there is a risk of developing tolerance and dependence with prolonged use.

- Respiratory Depression : High doses can lead to respiratory depression, necessitating careful dosage management.

Comparative Analysis with Other Barbiturates

| Property | This compound | Phenobarbital | Amobarbital |

|---|---|---|---|

| Sedative Effect | Moderate | High | High |

| Anticonvulsant Activity | Moderate | High | Moderate |

| Anxiolytic Effect | Yes | Yes | No |

| Risk of Dependence | Moderate | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.